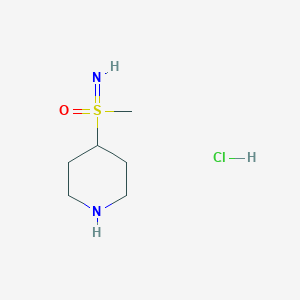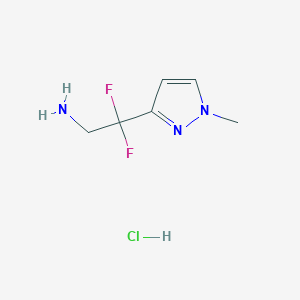
Ethyl (4-(methylsulfonyl)phenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(methylsulfonyl)phenyl)glycinate is an organic compound with the molecular formula C11H15NO4S It is a derivative of glycine, where the ethyl ester is attached to a phenyl ring substituted with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(methylsulfonyl)phenyl)glycinate typically involves the esterification of glycine with ethyl alcohol in the presence of an acid catalyst. The phenyl ring is then functionalized with a methylsulfonyl group through a sulfonation reaction. The reaction conditions often include the use of strong acids like sulfuric acid or methanesulfonic acid to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-(methylsulfonyl)phenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simpler phenyl derivatives without the sulfonyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(methylsulfonyl)phenyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl (4-(methylsulfonyl)phenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the glycine moiety. This can affect the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (4-methylphenyl)glycinate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl (4-(methylsulfonyl)phenyl)glycinate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl (4-(methylsulfonyl)benzyl)glycinate: Contains a benzyl group instead of a phenyl group, altering its steric and electronic properties.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methylsulfonyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO4S |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
ethyl 2-(4-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-9-4-6-10(7-5-9)17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
MBJHTAHIBALJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)












